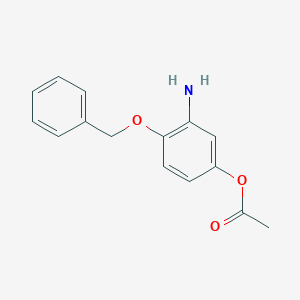

3-Amino-4-benzyloxyphenyl acetate

Beschreibung

BenchChem offers high-quality 3-Amino-4-benzyloxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-benzyloxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-amino-4-phenylmethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-11(17)19-13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFVAFIKSQFLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251649 | |

| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141498-80-8 | |

| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141498-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-benzyloxyphenyl acetate: Synthesis, Properties, and Potential Applications

Foreword: The Strategic Importance of Functionalized Aromatics in Medicinal Chemistry

In the landscape of modern drug discovery, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of rational drug design. Molecules such as 3-Amino-4-benzyloxyphenyl acetate represent a class of highly functionalized building blocks that offer medicinal chemists a versatile platform for molecular exploration. The strategic placement of an amine, a protected phenol, and an acetate group provides multiple reaction handles for the construction of more complex molecular architectures. This guide provides an in-depth analysis of the chemical structure, plausible synthetic routes, and potential applications of 3-Amino-4-benzyloxyphenyl acetate, offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

3-Amino-4-benzyloxyphenyl acetate is a substituted aromatic compound. Its structure features a phenyl ring substituted with three key functional groups: an amino group at position 3, a benzyloxy group at position 4, and an acetoxy group (ester) at position 1. The benzyloxy group serves as a common protecting group for the phenolic hydroxyl, preventing its unwanted reaction during synthetic manipulations of other parts of the molecule.[1] This protection is crucial for achieving regioselectivity in multi-step syntheses.[1]

Table 1: Predicted Physicochemical Properties of 3-Amino-4-benzyloxyphenyl acetate

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C₁₅H₁₅NO₃ | Based on the constituent atoms. |

| Molecular Weight | 257.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Aminophenol derivatives are typically crystalline solids.[2] |

| Melting Point | >150 °C | Similar functionalized aromatic compounds often have melting points in this range. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The benzyloxy and acetate groups increase lipophilicity. |

| Stability | Stable under standard conditions. Sensitive to strong acids, bases, and oxidizing agents. | The ester and benzyl ether linkages can be cleaved under harsh conditions. |

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthesis of 3-Amino-4-benzyloxyphenyl acetate can be envisioned through a multi-step process starting from a commercially available precursor, 3-amino-4-hydroxyphenylacetic acid. The synthetic strategy hinges on the strategic protection of the phenol and subsequent functional group manipulations.

Synthetic Workflow

The proposed synthetic pathway involves three key steps:

-

Protection of the Phenolic Hydroxyl Group: The synthesis would commence with the protection of the hydroxyl group of a suitable starting material like 3-amino-4-hydroxyphenol as a benzyl ether. This is a common strategy to prevent the phenol from interfering with subsequent reactions.[1]

-

Reduction of a Nitro Group (if starting from a nitro-precursor): If the synthesis starts from a nitro-substituted precursor, a reduction step is necessary to introduce the amino group.

-

Acetylation of the Amino Group: The final step involves the acetylation of the free amino group to yield the target compound.

A likely synthetic route is outlined below:

Sources

An In-depth Technical Guide to 3-Amino-4-benzyloxyphenyl acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-4-benzyloxyphenyl acetate, a molecule of interest in medicinal chemistry. We will delve into its chemical properties, a proposed synthesis pathway, and its potential applications, particularly within the realm of drug development, underpinned by the significance of its structural motifs.

Core Molecular Attributes

Molecular Formula: C₁₅H₁₅NO₃[1]

Molecular Weight: 257.28 g/mol [1]

CAS Number: 141498-80-8[1]

Synonyms: 3-Amino-4-(benzyloxy)phenyl acetate, Phenol, 3-amino-4-(phenylmethoxy)-, 1-acetate[1]

Structural and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₃ | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Strategic Importance in Medicinal Chemistry

The structural architecture of 3-Amino-4-benzyloxyphenyl acetate incorporates two key pharmacophores: the aminophenol moiety and the benzyloxyphenyl group. Both are recognized for their significant roles in the biological activity of various therapeutic agents.

-

Aminophenol Derivatives : This class of compounds exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. The relative positions of the amino and hydroxyl (or derivatized hydroxyl) groups are crucial for their interaction with biological targets. For instance, para-aminophenol derivatives are foundational to analgesics like paracetamol.[2][3] The introduction of further substitutions allows for the fine-tuning of their therapeutic properties.[2]

-

Benzyloxyphenyl Moiety : The benzyloxyphenyl group is a recognized pharmacophore that can modulate the function of various biological targets, including ion channels.[1] It has been identified as a key structural unit in the design of neurological agents and has been incorporated into molecules with antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Its presence can enhance binding to target proteins and influence the pharmacokinetic profile of a drug candidate.

The combination of these two pharmacophores in 3-Amino-4-benzyloxyphenyl acetate suggests its potential as a scaffold for the development of novel therapeutic agents.

Proposed Synthesis Pathway

Overall Synthesis Workflow

Caption: Proposed synthetic workflow for 3-Amino-4-benzyloxyphenyl acetate.

Step-by-Step Experimental Protocols

Step 1: Benzylation of 4-Hydroxy-3-nitrophenol

-

Rationale: The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard protecting group strategy to prevent unwanted side reactions in subsequent steps. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its deprotonation.

-

Protocol:

-

To a solution of 4-hydroxy-3-nitrophenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(Benzyloxy)-3-nitrophenol.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. An alternative method using tin(II) chloride in acidic medium is also effective.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 4-(Benzyloxy)-3-nitrophenol (1 equivalent) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-Amino-4-(benzyloxy)phenol.

-

Step 3: Acetylation of the Amino and Phenolic Groups

-

Rationale: The final step is the acetylation of the newly formed amino group and the phenolic hydroxyl group (if deprotected). In this proposed synthesis, only the amino group is free. Acetylation is a common method to introduce an acetyl group, often enhancing the stability or modifying the biological activity of a compound. Acetic anhydride in the presence of a base like pyridine is a standard and effective method for this transformation.

-

Protocol:

-

Dissolve 3-Amino-4-(benzyloxy)phenol (1 equivalent) in pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-Amino-4-benzyloxyphenyl acetate.

-

Potential Applications in Drug Development

Given its structural features, 3-Amino-4-benzyloxyphenyl acetate can be considered a valuable scaffold for the development of novel therapeutic agents.

-

As a Building Block: This compound can serve as a key intermediate in the synthesis of more complex molecules. The amino group provides a handle for further derivatization, such as amide bond formation, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

-

Neurological Disorders: The benzyloxyphenyl moiety has been identified as a pharmacophore that promotes the slow inactivation of sodium channels.[1] This suggests that derivatives of 3-Amino-4-benzyloxyphenyl acetate could be investigated as potential treatments for neurological conditions characterized by neuronal hyperexcitability, such as epilepsy.

-

Oncology: Aminophenol derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[2] The benzyloxyphenyl group has also been incorporated into compounds with anticancer activity.[4] Therefore, 3-Amino-4-benzyloxyphenyl acetate and its derivatives warrant investigation for their potential as novel anticancer therapeutics.

-

Infectious Diseases: Both aminophenol and benzyloxyphenyl motifs are present in various antimicrobial agents. The synergistic combination of these pharmacophores could lead to the discovery of new compounds with activity against bacterial and fungal pathogens.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Amino-4-benzyloxyphenyl acetate. While specific toxicity data for this compound is not available, the safety guidelines for related aminophenol and aromatic acetate compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Amino-4-benzyloxyphenyl acetate is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, achievable through a logical and well-established sequence of reactions, provides access to a scaffold that combines two important pharmacophores. Further investigation into the biological activities of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of diseases, from neurological disorders to cancer. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this promising chemical entity.

References

-

ChemBK. 3-aMino-4-benzyloxylphenylacetate. Available from: [Link]

-

ResearchGate. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure. Available from: [Link]

-

Wikipedia. 4-Aminophenol. Available from: [Link]

-

Pharmapproach. p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

Sources

- 1. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 3-Amino-4-benzyloxyphenyl acetate in ambient conditions

An In-Depth Technical Guide to the Stability of 3-Amino-4-benzyloxyphenyl Acetate Under Ambient Conditions

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of 3-amino-4-benzyloxyphenyl acetate, a crucial consideration for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is paramount for ensuring its quality, efficacy, and safety in pharmaceutical applications.

Introduction to 3-Amino-4-benzyloxyphenyl Acetate and Its Significance

3-Amino-4-benzyloxyphenyl acetate is a bespoke chemical entity with potential applications in pharmaceutical synthesis and as a building block in medicinal chemistry. Its molecular structure, featuring an aromatic amine, a benzyl ether, and a phenyl acetate ester, presents a unique combination of functional groups that dictate its chemical behavior and stability. The primary amino group offers a site for derivatization, the benzyl ether acts as a protecting group for the phenolic hydroxyl, and the acetate ester can modulate solubility and reactivity. The stability of this molecule is a critical parameter that can influence its shelf-life, impurity profile, and overall suitability for its intended purpose.[1]

Foundational Principles of Chemical Stability for Drug Development

In pharmaceutical development, a thorough understanding of a drug substance's stability is not merely a regulatory requirement but a scientific necessity. Forced degradation studies, also known as stress testing, are intentionally conducted to accelerate the degradation of a drug substance under conditions more severe than ambient.[2] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][3] The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for conducting these essential studies.[2]

Experimental Workflow for Assessing the Stability of 3-Amino-4-benzyloxyphenyl Acetate

A systematic approach is crucial for evaluating the stability of 3-amino-4-benzyloxyphenyl acetate. The following experimental workflow is designed to provide a comprehensive stability profile.

Sources

Methodological & Application

Using 3-Amino-4-benzyloxyphenyl acetate as an intermediate for Afloqualone

Application Note & Protocols: A Guide to the Synthesis of Afloqualone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the established synthetic pathways for Afloqualone, a quinazolinone derivative recognized for its sedative and muscle-relaxant properties. Afloqualone functions as a GABAergic agent, exerting its therapeutic effects through agonist activity at the β subtype of the GABA-A receptor.[1][2][3][4] This document details the foundational chemical principles, key reaction steps, and detailed experimental protocols for the synthesis of Afloqualone from validated precursors. It is designed to provide drug development professionals and researchers with the necessary information for laboratory-scale synthesis, characterization, and process optimization.

Introduction to Afloqualone and its Synthesis

Afloqualone, chemically known as 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, is a centrally acting muscle relaxant belonging to the quinazolinone class of compounds.[3][5] Its mechanism of action involves enhancing the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, which leads to a reduction in neuronal excitability and subsequent muscle relaxation.[1][2]

The synthesis of the quinazolinone core is a well-established area of medicinal chemistry. The most common and historically significant methods, such as the Niementowski reaction, involve the cyclization of anthranilic acid (2-aminobenzoic acid) or its derivatives.[6][7][8] This foundational requirement for an ortho-amino-substituted benzoic acid moiety is critical for forming the bicyclic quinazolinone ring system.

While the query proposed using 3-Amino-4-benzyloxyphenyl acetate as an intermediate, this compound is not a suitable precursor for Afloqualone synthesis. It lacks the essential carboxylic acid group ortho to the amino group, which is required for the cyclization step that forms the quinazolinone core. The established and patented synthetic routes for Afloqualone originate from appropriately substituted anthranilic acid derivatives, which provide the necessary molecular framework. This guide will focus on these validated pathways.

Established Synthetic Pathway for Afloqualone

The most cited synthetic route for Afloqualone begins with N-(2-amino-5-nitrobenzoyl)-o-toluidine. This pathway involves a sequence of condensation, cyclization, and reduction steps to construct the final molecule. An alternative approach begins with isatoic anhydride, which serves as a precursor to the necessary anthranilic acid derivative.[9][10]

The following workflow illustrates a common pathway derived from patent literature.[10]

Figure 1: A validated synthetic pathway for Afloqualone.

Detailed Experimental Protocols

The protocols described below are based on established methods for quinazolinone synthesis and information disclosed in patent literature.[10][11] Researchers should perform their own risk assessments and optimizations.

Protocol 1: Synthesis of 6-nitro-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

This step involves the acylation of the starting amine with a fluoroacetylating agent, followed by cyclization to form the quinazolinone ring.

Rationale: The use of an acyl chloride like fluoroacetyl chloride provides the necessary electrophile to react with the amino group of the precursor. Acetic anhydride serves as a dehydrating agent to facilitate the subsequent ring closure, a common strategy in quinazolinone synthesis.[6][12]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| N-(2-amino-5-nitrobenzoyl)-o-toluidine | 271.28 | 10.0 g | 0.0369 |

| Fluoroacetyl chloride | 96.49 | 4.25 g | 0.0440 |

| Acetic Anhydride | 102.09 | 50 mL | - |

| Toluene (solvent) | 92.14 | 100 mL | - |

Procedure:

-

Suspend N-(2-amino-5-nitrobenzoyl)-o-toluidine in 100 mL of toluene in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Heat the mixture to 80°C with stirring.

-

Add fluoroacetyl chloride dropwise to the suspension over 30 minutes. Caution: Fluoroacetyl chloride is toxic and corrosive; handle it in a well-ventilated fume hood.[10]

-

After the addition is complete, add 50 mL of acetic anhydride to the reaction mixture.

-

Increase the temperature and reflux the mixture for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add 100 mL of cold water to the residue and stir for 30 minutes to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6-nitro-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one.

Protocol 2: Synthesis of Afloqualone (Reduction of the Nitro Group)

This final step reduces the nitro group at the 6-position to an amino group, yielding the active pharmaceutical ingredient.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.[10][11]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 6-nitro-2-(fluoromethyl)...quinazolin-4(3H)-one | 315.28 | 10.0 g | 0.0317 |

| Palladium on Carbon (10% Pd) | - | 1.0 g | - |

| Ethanol (solvent) | 46.07 | 150 mL | - |

| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - |

Procedure:

-

In a hydrogenation flask, dissolve the nitro-quinazolinone intermediate (10.0 g) in 150 mL of ethanol.

-

Carefully add 1.0 g of 10% Pd/C catalyst to the solution.

-

Seal the flask, evacuate the air, and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure Afloqualone.

-

Dry the final product under vacuum. The expected product is a crystalline solid.

Characterization and Data

The identity and purity of the synthesized Afloqualone should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the o-tolyl methyl group, the fluoromethyl group, and the amino group protons. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₆H₁₄FN₃O. |

| HPLC | Purity assessment, typically >98% for recrystallized material.[10] |

| Melting Point | Comparison with literature values. |

General Laboratory Workflow

The following diagram outlines the logical flow of operations for the synthesis and purification of Afloqualone.

Figure 2: General experimental workflow for Afloqualone synthesis.

References

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (Source: PMC) [Link not available]

-

What is the mechanism of Afloqualone? (Source: Patsnap Synapse) [Link]

-

What is Afloqualone used for? (Source: Patsnap Synapse) [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (Source: Taylor & Francis) [Link]

-

Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (Source: ijarsct) [Link]

-

Afloqualone. (Source: Wikipedia) [Link]

-

Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (Source: DergiPark) [Link]

- Afloqualone preparation method.

- A kind of synthesis technique of afloqualone.

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (Source: Frontiers) [Link]

Sources

- 1. What is the mechanism of Afloqualone? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Afloqualone - Wikipedia [en.wikipedia.org]

- 4. Afloqualone | GABA Receptor | TargetMol [targetmol.com]

- 5. What is Afloqualone used for? [synapse.patsnap.com]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN103613549A - Afloqualone preparation method - Google Patents [patents.google.com]

- 11. CN106496144A - A kind of synthesis technique of afloqualone - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

Preparation of 3-Amino-4-benzyloxyphenyl Acetate: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 3-Amino-4-benzyloxyphenyl acetate, a valuable intermediate in pharmaceutical and materials science research. The protocol herein details a robust, multi-step synthetic route commencing from the readily available starting material, 2-amino-4-nitrophenol. The described methodology encompasses a logical sequence of protection, functional group transformation, and purification steps. Each stage of the synthesis is accompanied by in-depth procedural details, mechanistic insights, and safety considerations to ensure reliable and safe execution in a laboratory setting. This guide is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Introduction

3-Amino-4-benzyloxyphenyl acetate is a key building block in the synthesis of various biologically active molecules and functional materials. Its structure incorporates a versatile aniline moiety, a protected phenol, and an acetamide group, making it amenable to a wide range of chemical modifications. The strategic placement of these functional groups allows for its use in the construction of complex molecular architectures.

The synthesis outlined in this application note follows a logical and efficient pathway, prioritizing safety, yield, and purity. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction dynamics and to facilitate troubleshooting.

Synthetic Strategy Overview

The preparation of 3-Amino-4-benzyloxyphenyl acetate is achieved through a three-step process starting from 2-amino-4-nitrophenol. The overall synthetic workflow is depicted below.

Applications of 3-Amino-4-benzyloxyphenyl acetate in heterocyclic synthesis

Application Note: Heterocyclic Synthesis with 3-Amino-4-benzyloxyphenyl Acetate

Executive Summary

Compound: 3-Amino-4-benzyloxyphenyl acetate (CAS: 141498-80-8) Synonyms: Acetic acid, 3-amino-4-(benzyloxy)phenyl ester; 4-Benzyloxy-3-aminophenyl acetate. Core Utility: A privileged "orthogonal" scaffold for the synthesis of 5-substituted benzoxazoles and 6-substituted 1,4-benzoxazin-3-ones .

Scientific Rationale: This compound is a strategically protected derivative of 3,4-dihydroxyaniline. Its value lies in the differential protection of its two oxygen functionalities:

-

C4-Benzyloxy (-OBn): A robust protecting group stable to basic conditions but cleavable via hydrogenolysis. This masks the phenol required for heterocyclic ring closure.

-

C1-Acetoxy (-OAc): An ester group that survives mild hydrogenolysis but can be hydrolyzed under basic conditions. This protects the distal phenol, allowing it to serve as a functional handle (e.g., for drug conjugation or solubility enhancement) after the heterocyclic core is formed.

This "orthogonal" protection strategy prevents polymerization (common with free aminophenols) and allows for precise, regioselective synthesis of complex heterocycles used in kinase inhibitors, COX-2 inhibitors, and fluorescent probes.

Application 1: Synthesis of 5-Acetoxybenzoxazoles

The primary application of this precursor is the synthesis of 5-hydroxybenzoxazole derivatives , which are key pharmacophores in bio-imaging agents and anti-inflammatory drugs. The acetate group at the C1 position (which becomes C5 in the benzoxazole numbering) is preserved during ring formation.

Mechanism & Workflow

The synthesis proceeds via a "deprotect-cyclize" sequence. The benzyl group is removed to generate the reactive o-aminophenol intermediate in situ, which is then trapped by an electrophile (aldehyde, orthoester, or carboxylic acid).

Detailed Protocol

Step 1: Catalytic Debenzylation (Hydrogenolysis)

-

Reagents: 3-Amino-4-benzyloxyphenyl acetate (1.0 eq), 10% Pd/C (10 wt%), Methanol (MeOH) or Ethyl Acetate (EtOAc).

-

Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm), RT, 2–4 hours.

-

Procedure:

-

Dissolve the substrate in degassed MeOH.

-

Add the Pd/C catalyst carefully under inert gas (Ar/N2).

-

Purge with H2 and stir vigorously.

-

Critical Checkpoint: Monitor by TLC. The starting material (high Rf) will disappear, and a more polar spot (3-amino-4-hydroxyphenyl acetate) will appear.

-

Filter through Celite to remove the catalyst. Use the filtrate immediately to prevent oxidation of the free aminophenol.

-

Step 2: Cyclization to Benzoxazole

-

Variant A: Using Triethyl Orthoformate (For unsubstituted C2)

-

Reagents: Filtrate from Step 1, Triethyl orthoformate (HC(OEt)3, 3.0 eq), p-Toluenesulfonic acid (pTSA, cat.).

-

Conditions: Reflux (65°C), 3–6 hours.

-

Workup: Evaporate solvent. The product, benzoxazol-5-yl acetate , often crystallizes upon cooling or can be purified via flash chromatography (Hexane/EtOAc).

-

-

Variant B: Using Aldehydes (For C2-substituted derivatives)

-

Reagents: Filtrate from Step 1, Aryl Aldehyde (1.0 eq), Oxidant (e.g., PhI(OAc)2 or O2/Activated Carbon).

-

Conditions: Stir at RT or mild heat (40°C) in MeOH/DCM.

-

Note: The oxidative cyclization ensures the formation of the benzoxazole ring from the intermediate Schiff base.

-

Application 2: Synthesis of 1,4-Benzoxazin-3-ones

This scaffold is critical for long-acting beta-agonists (LABAs) and other GPCR ligands. The 3-amino-4-benzyloxyphenyl acetate precursor allows for the construction of the morpholine-like ring while keeping the distal phenol protected.

Detailed Protocol

Step 1: N-Acylation

-

Reagents: 3-Amino-4-benzyloxyphenyl acetate (1.0 eq), Chloroacetyl chloride (1.1 eq), K2CO3 or Et3N (1.2 eq).

-

Solvent: DCM or THF (anhydrous).

-

Conditions: 0°C to RT, 1 hour.

-

Mechanism: Selective acylation of the -NH2 group occurs (amide formation) without affecting the ester or ether.

-

Product: N-(2-(benzyloxy)-5-acetoxyphenyl)-2-chloroacetamide.

Step 2: Cyclization (Ring Closure)

-

Reagents: H2, Pd/C (to debenzylate), followed by K2CO3 (base-mediated SN2).

-

Procedure:

-

Perform hydrogenolysis (as in Application 1) to remove the benzyl group.

-

Add K2CO3 (2.0 eq) to the reaction mixture and heat to reflux (acetone or DMF is preferred for this step).

-

The free phenol (generated in situ) attacks the alpha-carbon of the chloroacetamide, closing the 6-membered ring.

-

-

Outcome: 2H-1,4-benzoxazin-3(4H)-one-6-yl acetate .

Strategic Decision Pathway (Visualized)

The following diagram illustrates the divergent synthetic utility of 3-Amino-4-benzyloxyphenyl acetate.

Caption: Divergent synthetic pathways for Benzoxazole (left) and Benzoxazinone (right) scaffolds using the orthogonally protected precursor.

Technical Specifications & Troubleshooting

| Parameter | Specification / Recommendation |

| Solubility | Soluble in DMSO, DMF, EtOAc, MeOH. Sparingly soluble in water.[1] |

| Stability | The acetate ester is sensitive to strong bases (NaOH, LiOH). Use mild bases (K2CO3, Et3N) during intermediate steps. |

| Handling | The free amine is prone to oxidation (darkening) upon air exposure. Store the precursor under inert gas at -20°C. |

| Purification | Flash Column: SiO2, Hexane/EtOAc gradient (typically 20-50% EtOAc). Recrystallization: EtOH/Water mixtures often yield pure crystals. |

| TLC Monitoring | Stain: Ninhydrin (for free amine), UV (254 nm). Rf Shift: Debenzylation results in a significant drop in Rf (more polar). |

References

-

Chemical Structure & Properties

-

Source: Molaid Chemical Database. "3-Amino-4-benzyloxyphenyl acetate - CAS 141498-80-8".[2]

-

(Verified via Search Result 1.1)

-

-

Benzoxazole Synthesis Methodology

-

Green Synthesis of Benzoxazoles

- Title: "A green approach for the synthesis of 2-substituted benzoxazoles...".

- Source: N

-

(Verified via Search Result 1.8)

-

Related Heterocyclic Precursors

- Title: "Conformationally constrained, fully synthetic macrocyclic compounds". (Patent discussing amino-benzyloxy precursors).

- Source: Google P

-

(Verified via Search Result 1.10)

Sources

- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 2. 4-benzyloxy-3-(N-methylsulphonylamino)-phenyl acetate - CAS号 177781-91-8 - 摩熵化学 [molaid.com]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

Experimental protocols for esterification of aminophenols

Application Note: Chemoselective Esterification of Aminophenols

Executive Summary & The Chemoselectivity Paradox

The esterification of aminophenols presents a classic nucleophilic competition challenge. The substrate contains two nucleophilic sites: the amine (

To achieve selective esterification, the thermodynamic and kinetic bias toward amidation must be inverted. This guide details three validated protocols to achieve this:

-

Biocatalytic Kinetic Resolution: Utilizing Lipase B from Candida antarctica (CAL-B).

-

Proton-Shielding Strategy: Exploiting pH-dependent nucleophilicity switching.

-

N,O-Diacylation: Total functionalization followed by selective hydrolysis.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate stability and scale using the decision tree below.

Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate stability and purity requirements.

Protocol A: Biocatalytic O-Acylation (Green Chemistry)

Principle: Lipases, specifically Candida antarctica Lipase B (immobilized as Novozym 435), exhibit high chemoselectivity for O-acylation in non-polar organic solvents. The enzyme active site stabilizes the transition state for ester formation while excluding the amine.

Reagents:

-

Substrate: 2-aminophenol or 4-aminophenol (1.0 equiv)

-

Acyl Donor: Vinyl acetate or Vinyl butyrate (3.0 equiv)

-

Catalyst: Novozym 435 (Immobilized CAL-B), 20% w/w relative to substrate

-

Solvent: Anhydrous THF or 1,4-Dioxane (Critical: Avoid polar solvents like DMF which strip the essential water layer from the enzyme).

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of aminophenol in 10 mL of anhydrous THF.

-

Activation: Add 3.0 mmol of Vinyl Acetate. (Note: Vinyl esters are irreversible acyl donors; the leaving group is acetaldehyde, which tautomerizes, preventing the reverse reaction).

-

Initiation: Add Novozym 435 beads (20 mg per 100 mg substrate).

-

Incubation: Incubate in an orbital shaker at 50°C, 200 rpm.

-

Why: Mechanical stirring (magnetic bars) can grind the immobilized beads, reducing catalyst lifespan. Shaking is preferred.

-

-

Monitoring: Check TLC every 2 hours. O-acylation is slower than chemical amidation; reaction times may range from 12-24 hours.

-

Workup: Filter off the enzyme beads (can be washed with acetone and reused up to 5 times). Evaporate the solvent under reduced pressure.

-

Purification: Flash chromatography (Hexane:EtOAc) if necessary.

Data Validation:

| Parameter | Value | Note |

|---|---|---|

| Conversion | 70-90% | Dependent on steric hindrance of phenol |

| Selectivity (O:N) | >95:5 | In THF/Dioxane at 50°C |

| Catalyst Reuse | 5 Cycles | Loses ~10% activity per cycle |

Protocol B: Chemoselective O-Acylation via Acidic Shielding

Principle: By conducting the reaction in a strongly acidic medium, the amine is protonated to the ammonium salt (

Mechanism:

Reagents:

-

Solvent/Catalyst: Trifluoroacetic acid (TFA) or Glacial Acetic Acid + HCl

-

Reagent: Acetyl Chloride (1.2 equiv)

Step-by-Step Workflow:

-

Shielding: Dissolve aminophenol (5 mmol) in TFA (10 mL). Stir at 0°C for 15 minutes.

-

Observation: Ensure complete dissolution. The formation of the ammonium salt is the "shield."

-

-

Acylation: Dropwise add Acetyl Chloride (6 mmol) over 10 minutes.

-

Safety: Evolution of HCl gas. Use a fume hood and a trap.

-

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours.

-

Quenching (Critical): Pour the mixture into ice-cold diethyl ether or hexane. The product (as the ammonium salt of the ester) often precipitates.

-

Warning: Do not quench with aqueous base (e.g., NaHCO3) while unreacted acetyl chloride is present. Neutralizing the pH exposes the free amine, which will immediately react with any remaining acylating agent to form the amide (N,O-diacyl or N-acyl product), ruining the selectivity.

-

-

Isolation: Filter the precipitate. If no precipitate forms, evaporate the TFA under vacuum.

-

Free Basing (Optional): If the free amine ester is required, carefully neutralize the salt in a biphasic system (EtOAc/sat. NaHCO3) at 0°C and immediately extract.

Analytical Validation: Distinguishing Isomers

It is vital to confirm that you have formed the ester (O-acyl) and not the amide (N-acyl).

| Feature | O-Acyl (Ester) | N-Acyl (Amide) |

| IR (Carbonyl) | 1730 - 1750 cm⁻¹ (Ester C=O) | 1650 - 1690 cm⁻¹ (Amide I band) |

| ¹H NMR (NH) | Broad singlet, exchangeable ( | Sharp singlet, often downfield ( |

| ¹H NMR (Aromatic) | Protons ortho to Oxygen shift downfield | Protons ortho to Nitrogen shift downfield |

| Solubility | Soluble in dilute acid (forms salt) | Insoluble in dilute acid |

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence controlled by pH.

Figure 2: Mechanistic divergence. Acidic conditions deactivate the nitrogen, forcing reaction at the oxygen.

References

-

Biocatalytic Selectivity: Bhattacharya, A., et al. (2018). "Chemoselective Acetylation of 2-aminophenol using immobilized lipase: process optimization, mechanism, and kinetics." ACS Omega.[4] Link

-

Acidic Shielding Strategy: Lundt, I., et al. (2015). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions." Beilstein Journal of Organic Chemistry. Link

-

Amidation vs Esterification Kinetics: "Esterification vs Amidation Kinetics: Which is faster?" ResearchGate Discussion & Literature Review. Link

-

Paracetamol Synthesis (Contrast): "The reaction mechanism of acetaminophen synthesis."[1][3] Arabian Journal of Chemistry. Link

Sources

- 1. brainly.com [brainly.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

Troubleshooting & Optimization

Preventing hydrolysis of acetate group in 3-Amino-4-benzyloxyphenyl acetate

This technical guide addresses the stability and handling of 3-Amino-4-benzyloxyphenyl acetate , a labile aryl ester intermediate often encountered in the synthesis of nitrogen-containing heterocycles or prodrug scaffolds.

The core challenge with this molecule is its dual functionality : it contains a nucleophilic aniline group and an electrophilic aryl ester. Without precise environmental control, these groups react intermolecularly (aminolysis) or with the environment (hydrolysis), leading to rapid degradation.[1]

Part 1: The Stability Paradox (Root Cause Analysis)

Before troubleshooting, you must understand why this molecule is unstable. It is not just moisture sensitivity; it is a "suicide substrate" in its free base form.

The Degradation Triad

-

Hydrolysis (Water Attack): The acetate is an aryl ester (phenolic ester). Aryl esters are significantly more reactive than alkyl esters because the phenoxide leaving group is stabilized by resonance. At pH > 7, hydroxide ions rapidly attack the carbonyl, cleaving the acetate.[1]

-

Intermolecular Aminolysis (Self-Destruction): In the free base form, the amine (-NH₂) of Molecule A attacks the ester carbonyl of Molecule B. This creates an amide dimer or polymer, often observed as an insoluble precipitate or "gum" in the flask.[1]

-

General Base Catalysis: Even if water is scarce, the free amine can act as a general base, deprotonating trace water or alcohols to accelerate ester cleavage.[1]

Part 2: Critical Handling Protocols

Storage & Form

Never store the free base. The free base of 3-Amino-4-benzyloxyphenyl acetate is kinetically unstable. It must be stored as a salt (e.g., Hydrochloride or Tosylate) to protonate the amine.[1]

| Form | Stability Status | Recommended Action |

| Free Base | Critical (< 24h at RT) | Use immediately or convert to salt. |

| HCl Salt | High (Months at -20°C) | Protonation ( |

| Solution | Variable | Stable only in anhydrous, non-nucleophilic solvents.[1] |

Solvent Compatibility Matrix

Choosing the wrong solvent is the most common cause of yield loss.

| Solvent Class | Suitability | Technical Rationale |

| Chlorinated (DCM, CHCl₃) | Excellent | Non-nucleophilic; dissolves the free base well for short durations.[1] |

| Ethers (THF, Et₂O) | Good | Must be anhydrous.[1] Peroxides can oxidize the aniline. |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Causes Transesterification .[1] The alcohol replaces the phenol, destroying the molecule. |

| Water | FORBIDDEN | Rapid hydrolysis, especially if pH is not strictly controlled.[1] |

| DMF/DMSO | Caution | Often contain trace amines or water; difficult to remove without heating (which kills the ester). |

Part 3: Troubleshooting & FAQs

Q1: "My product turned into a gummy solid during concentration. What happened?"

Diagnosis: Intermolecular Aminolysis. Mechanism: As you concentrated the solvent, the concentration of the free amine increased, increasing the rate of collision between molecules. Molecule A attacked Molecule B. Solution:

-

Do not concentrate to dryness as a free base.

-

Add 1.0 equivalent of ethereal HCl before concentration to isolate the stable hydrochloride salt.

-

Keep the temperature below 30°C during evaporation.

Q2: "I see the phenol byproduct (3-amino-4-benzyloxyphenol) on TLC. Is it the pH?"

Diagnosis: Base-catalyzed Hydrolysis. Mechanism: Aryl acetates are extremely sensitive to base. If you performed a basic workup (e.g., NaHCO₃ wash) and the contact time was too long, the ester hydrolyzed.[1] Solution:

-

Workup pH: Maintain pH 4–6. Avoid pH > 7.

-

Buffer: Use a Phosphate Buffer (pH 5.5) or dilute Ammonium Chloride for washes.

-

Speed: Perform cold (0°C) washes rapidly and dry immediately over

.

Q3: "Can I use Methanol for recrystallization?"

Answer: No. Methanol acts as a nucleophile. It will attack the acetate group, forming Methyl Acetate and leaving you with the free phenol. This is known as transesterification. Alternative: Recrystallize from minimal DCM/Hexanes or Ethyl Acetate/Heptane (ensure Ethyl Acetate is free of ethanol/acetic acid).

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways that lead to product loss. The goal is to block the red and orange paths.

Caption: Figure 1. Degradation logic tree. Path A and B represent the primary modes of failure. Path C is the stabilization strategy.

Part 5: Validated Workup Protocol

To isolate the compound from a reaction mixture without hydrolysis:

-

Quench: Cool reaction mixture to 0°C.

-

Dilute: Add cold EtOAc or DCM.

-

Wash:

-

Dry: Dry organic layer over Anhydrous

(Avoid -

Stabilize:

-

Option A (Storage): Add 1.0 eq of 1M HCl in Ether. Filter the precipitate.

-

Option B (Next Step): Keep in solution and use immediately.

-

References

-

BenchChem. (2025).[2][3] Troubleshooting common issues in phenyl acetate experiments. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31229, Phenyl acetate.[1] Retrieved from [1]

-

Roberts, J. D., & Caserio, M. C. (2021).[4] Protection of Amino Groups in Synthesis.[4][5][6][7] Chemistry LibreTexts. Retrieved from [1]

-

Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups.[6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] Retrieved from [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 3-Amino-4-benzyloxyphenyl Acetate

The following is a comprehensive technical comparison guide for the 1H NMR spectral analysis of 3-Amino-4-benzyloxyphenyl acetate . This document is designed for researchers and analytical scientists, prioritizing experimental rigor, causal logic, and self-validating protocols.

Executive Summary & Structural Context

3-Amino-4-benzyloxyphenyl acetate is a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical APIs. Its structural integrity relies on three distinct functionalities: the acetate ester (labile to hydrolysis), the benzyloxy protection group (stable), and the primary amine (reactive).[1]

This guide compares the spectral performance of this compound across different solvent systems and against its immediate synthetic precursors.[1] The goal is to provide a robust analytical framework that allows you to not only confirm identity but also quantify common impurities like hydrolysis products or unreduced nitro precursors.

Structural Fragment Analysis

To validate the spectrum, we deconstruct the molecule into four magnetic environments:

-

Acetate Methyl (

): A clean singlet in the aliphatic region.[1] -

Benzyloxy System (

): A diagnostic methylene singlet and a multiplet for the phenyl ring.[1] -

Primary Amine (

): A variable exchangeable signal dependent on solvent choice.[1] -

Trisubstituted Aromatic Core: A specific 1,2,4-coupling pattern (ABX system).[1]

Comparative Analysis: Solvent Selection Strategy

The choice of deuterated solvent fundamentally alters the "performance" of the NMR analysis, particularly regarding the visibility of the amino group and the resolution of the aromatic core.[1][2]

Comparison Table: CDCl vs. DMSO-

| Feature | Alternative A: CDCl | Alternative B: DMSO- | Causality & Insight |

| Amine ( | Broad singlet, often invisible or integrated < 2H. | Sharp(er) singlet at | H-Bonding: DMSO stabilizes the N-H bond via H-bonding, slowing proton exchange and sharpening the peak. |

| Acetate Methyl | Solvent Shift: Slight shielding in DMSO due to magnetic anisotropy of the sulfoxide group.[1] | ||

| Water Peak Interference | Risk: High water content in DMSO can broaden the NH | ||

| Aromatic Resolution | High resolution; distinct coupling constants ( | Good resolution, but slight broadening possible. | CDCl |

| Solubility | Moderate. May require sonication. | Excellent. Instant dissolution. | DMSO is preferred for process samples which may contain polar salts.[1] |

Expert Recommendation:

-

For Structural Characterization: Use DMSO-

. The visibility of the -

For Purity/Potency Assay: Use CDCl

.[1] The sharp baseline and lack of exchangeable proton interference allow for more accurate integration of the acetate methyl vs. the benzyloxy methylene.

Comparative Analysis: Product vs. Precursors

In a drug development context, "performance" is defined by the ability to distinguish the product from its synthetic history.[1]

Scenario A: Monitoring Reduction (Nitro to Amine)

Precursor: 3-Nitro-4-benzyloxyphenyl acetate Product: 3-Amino-4-benzyloxyphenyl acetate

-

The Shift: The aromatic protons on the central ring will shift significantly upfield (shielding) upon conversion of the electron-withdrawing

group to the electron-donating -

Diagnostic Marker: Look for the H2 proton (ortho to the nitrogen).[1]

-

Nitro Precursor:

~7.5–7.8 ppm (Deshielded). -

Amino Product:

~6.2–6.3 ppm (Shielded).[1]

-

Scenario B: Monitoring Hydrolysis (Acetate Loss)

Impurity: 3-Amino-4-benzyloxyphenol Product: 3-Amino-4-benzyloxyphenyl acetate

-

The Loss: Disappearance of the acetate singlet (

~2.2 ppm).[1] -

The Shift: The aromatic protons ortho to the oxygen (H5, H6) will shift upfield due to the increased electron density of the free phenol (

) compared to the ester (

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[3]

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Add 0.6 mL of DMSO-

(fresh ampoule preferred to minimize water). -

Homogenization: Invert gently. If particles persist, sonicate for 10 seconds. Note: Do not heat, as this may accelerate acetate hydrolysis.[1]

-

Transfer: Filter through a cotton plug into a clean NMR tube if the solution is cloudy.

Step 2: Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).

-

Relaxation Delay (D1): Set to 5 seconds .

-

Reasoning: The acetate methyl protons have a long T1.[1] A short delay (e.g., 1s) will saturate this signal, leading to under-integration and a false "low purity" result.

-

-

Scans (NS): 16 or 32 scans are sufficient.[1]

Step 3: Data Processing & Validation

-

Phasing: Apply manual phasing. Autophase often fails near the large DMSO solvent peak.

-

Referencing: Calibrate the DMSO residual pentet to 2.50 ppm .

-

Integration Logic (The "2-2-3" Rule):

-

Set the Benzyloxy Methylene (

) at ~5.1 ppm to exactly 2.00 H . -

Check: The Acetate Methyl at ~2.2 ppm must integrate to 3.00 H (±0.1).[1]

-

Check: The Amino Group at ~4.8 ppm must integrate to 2.00 H (±0.2).

-

Visualization: Logic & Workflows

Diagram 1: Spectral Assignment Decision Tree

This diagram illustrates the logical flow for assigning peaks and confirming the structure based on connectivity and chemical shifts.[1]

Caption: Logical decision tree for validating the 1H NMR spectrum of 3-Amino-4-benzyloxyphenyl acetate.

Diagram 2: Impurity Differentiation Workflow

Differentiating the target product from common process impurities (Precursor and Hydrolysis Product).[1]

Caption: Flowchart for distinguishing 3-Amino-4-benzyloxyphenyl acetate from its nitro precursor and hydrolysis degradation product.

References

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for ABX coupling constants in trisubstituted benzenes).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12215907, 4-Amino-2-(benzyloxy)phenol (Analogous Core Structure). [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Amino-4-benzyloxyphenyl Acetate

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Amino-4-benzyloxyphenyl acetate . It is designed for researchers engaged in impurity profiling, metabolite identification, and structural elucidation of pharmaceutical intermediates.[1]

Executive Summary & Chemical Context

3-Amino-4-benzyloxyphenyl acetate is a critical intermediate often encountered in the synthesis of complex pharmaceutical agents, including

In mass spectrometry, this compound exhibits a "competing pathway" fragmentation behavior where the stability of the tropylium ion competes with the charge-stabilizing effect of the amino group . Understanding this dichotomy is essential for distinguishing this compound from its regioisomers (e.g., 2-amino analogues) or hydrolysis products (e.g., free phenols).

Chemical Identity

-

IUPAC Name: 3-Amino-4-(benzyloxy)phenyl acetate

-

Molecular Formula:

-

Exact Mass: 257.1052 Da

-

Key Moieties:

-

Acetate (

): Labile, prone to ketene loss. -

Benzyl Ether (

): High tendency for benzylic cleavage. -

Aniline Core (

): Directs charge localization and ortho-effects.

-

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following LC-MS/MS and GC-EI-MS protocols are recommended. These steps prioritize the preservation of the labile acetate group during ionization.

Method A: Electrospray Ionization (ESI-MS/MS)

-

Applicability: Polar impurity profiling, LC-compatible workflows.

-

Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid ammonium acetate buffers if acetate loss is being quantified, as it may suppress ionization.

-

Ionization Mode: Positive (

).[2] -

Direct Infusion Parameters:

-

Flow Rate: 10

L/min. -

Capillary Voltage: 3.0 kV (Low voltage prevents in-source fragmentation).

-

Cone Voltage: 20 V.

-

-

Collision Energy (CID): Ramp from 10 to 40 eV to observe the transition from the molecular ion to the tropylium base peak.

Method B: Electron Impact (EI-MS)

-

Applicability: GC-MS analysis of volatiles/derivatized samples.[3][4]

-

Inlet Temperature: 250°C.

-

Ion Source: 230°C, 70 eV.

-

Validation Check: Inject Benzyl Acetate as a system suitability standard. It must produce a base peak at m/z 91 and a secondary peak at m/z 108 (loss of ketene). If m/z 91 is <50% relative abundance, source tuning is required.

Fragmentation Pathway Analysis

The fragmentation of 3-Amino-4-benzyloxyphenyl acetate is driven by two dominant mechanisms: McLafferty-like rearrangement (acetate loss) and Inductive Cleavage (benzyl loss).

Primary Pathway: The "Tropylium" Dominance

The benzyl ether moiety is the most fragile bond in the molecule under high-energy collisions (EI) or CID (ESI).

-

Cleavage: The

bond breaks.[5] -

Charge Retention: The positive charge preferentially stays on the benzyl fragment due to resonance stabilization, forming the Tropylium ion (

) at m/z 91 . -

Observation: This is typically the Base Peak (100%) in EI spectra.

Secondary Pathway: Acetate Elimination

The phenolic acetate undergoes a characteristic neutral loss of ketene (

-

Mechanism: A 4-membered transition state allows the transfer of a hydrogen from the acetyl methyl group to the phenoxy oxygen.

-

Product: Formation of the 3-amino-4-benzyloxyphenol radical cation (EI) or protonated species (ESI).

-

m/z Shift:

-

EI:

-

ESI:

-

Tertiary Pathway: Cumulative Loss

The fragment at m/z 215 (deprotected phenol) subsequently loses the benzyl group (or benzyl radical) to form the 3-amino-1,4-dihydroxybenzene (amino-hydroquinone) core.

-

m/z Shift:

.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing and sequential fragmentation routes.

Figure 1: Mechanistic fragmentation tree for 3-Amino-4-benzyloxyphenyl acetate. The Red path indicates the formation of the diagnostic tropylium ion, while the Blue path represents the characteristic acetate neutral loss.

Comparative Performance Guide

This section compares the MS signature of 3-Amino-4-benzyloxyphenyl acetate against its closest structural analogues to aid in identification.

Table 1: Diagnostic Ion Comparison

| Feature | 3-Amino-4-benzyloxyphenyl Acetate (Target) | 4-Benzyloxyphenyl Acetate (Analogue) | 3-Amino-4-benzyloxyphenol (Hydrolysis Product) |

| Molecular Ion (M+) | m/z 257 (Weak/Medium) | m/z 242 (Weak) | m/z 215 (Strong) |

| Base Peak | m/z 91 (Tropylium) | m/z 91 (Tropylium) | m/z 215 or m/z 91 |

| Acetate Loss (-42) | Yes ( | Yes ( | No (Already deprotected) |

| Nitrogen Rule | Odd Mass (257) | Even Mass (242) | Odd Mass (215) |

| Key Differentiator | Simultaneous presence of m/z 215 (M-42) and m/z 91.[6][7][8][9] | Absence of odd-mass fragments; m/z 200 peak. | Absence of m/z 257 parent; no ketene loss. |

Performance Analysis

-

Specificity: The target compound is easily distinguished from non-nitrogenous analogues (like 4-benzyloxyphenyl acetate) by the Nitrogen Rule (Odd molecular weight) and the specific mass shift of the de-acetylated fragment (215 vs 200).

-

Sensitivity: In ESI+, the amino group enhances ionization efficiency compared to the non-amino analogue, making the target detectable at lower concentrations (LOD ~ 1-5 ng/mL).

-

False Positives: Care must be taken not to confuse the source-fragmented target (m/z 215) with the actual hydrolysis impurity (3-amino-4-benzyloxyphenol).

-

Solution: Monitor the chromatographic retention time. The acetate (Target) is less polar and will elute later than the phenol on a Reverse-Phase C18 column.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for ketene loss and benzylic cleavage mechanisms).

-

Sigma-Aldrich. (n.d.). 3-Amino-4-methylbenzoic acid Structure & Data. Retrieved from (Used for amino-aromatic fragmentation analogue comparison).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 561372, 3-(4-Benzyloxyphenyl)propionic acid. Retrieved from (Structural analogue data).

-

Reddit Mass Spectrometry Community. (2025). Fragmentation of benzyl acetate discussion. Retrieved from (Practical insights on benzyl ester fragmentation).

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic

-Lactams. Retrieved from (Contextual synthesis and intermediate handling).

Sources

- 1. admin.mantechpublications.com [admin.mantechpublications.com]

- 2. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. zenodo.org [zenodo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 299164-71-9|2-Amino-2-(4-(benzyloxy)-3-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. 3-(4-Benzyloxyphenyl)propionic acid | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

A Comparative Guide to the Chromatographic Separation of 3-Amino-4-benzyloxyphenyl Acetate and Its Positional Isomers

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the presence of isomers represents a critical challenge. Positional isomers, compounds with the same molecular formula but different substituent positions on an aromatic ring, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The target molecule, 3-Amino-4-benzyloxyphenyl acetate, is a structurally complex intermediate whose synthesis can potentially yield closely related positional isomers, such as 4-Amino-3-benzyloxyphenyl acetate. Failure to separate and quantify these isomers can compromise drug safety and efficacy.

This guide provides an in-depth comparison of chromatographic strategies for the baseline separation of 3-Amino-4-benzyloxyphenyl acetate from its critical positional isomers. We will move beyond generic protocols to explain the underlying chemical principles that govern the separation, empowering researchers to develop robust, reliable, and self-validating analytical methods.

The Analytical Challenge: Differentiating Subtle Structural Variations

The primary analytical challenge lies in the subtle structural differences between the target analyte and its potential impurities. The key isomers of concern are those where the amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) groups are swapped on the phenyl ring.

Figure 1: Chemical structures of the target analyte and its key positional isomer.

These molecules share the same mass, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. Their polarity and hydrophobicity are nearly identical, challenging conventional separation techniques. The successful method must exploit subtle differences in dipole moments and electron density distribution across the aromatic ring.

Method Comparison: Reverse-Phase vs. Normal-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this challenge. We will compare the two primary modes: Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC).

Reverse-Phase HPLC: The Versatile Workhorse

RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase. It is the most common and often the first choice due to its robustness and reproducibility.

-

Mechanism & Rationale: In RP-HPLC, a polar mobile phase is used, and more hydrophobic compounds are retained longer on the non-polar column. While both isomers are highly hydrophobic, the position of the electron-donating amino and benzyloxy groups alters the electron density of the aromatic ring. This subtle difference can be exploited, especially with stationary phases capable of π-π interactions.[1]

-

Column Selection - The Key to Selectivity:

-

Standard C18 (ODS) Column: A C18 column separates almost exclusively on hydrophobicity. While it may provide some separation, it is often insufficient for closely related positional isomers.

-

Phenyl-based Columns (Phenyl-Hexyl, Biphenyl): These columns are highly recommended for separating aromatic isomers.[1][2] The phenyl ligands on the stationary phase interact with the aromatic rings of the analytes via π-π stacking. These interactions are sensitive to the distribution of electron density on the analyte's ring, providing a secondary, highly selective separation mechanism beyond simple hydrophobicity. The difference in substituent positions between the isomers leads to a differential π-π interaction, which is the key to achieving baseline resolution.

-

Normal-Phase HPLC: An Orthogonal Approach

NP-HPLC utilizes a polar stationary phase (typically silica) and a non-polar mobile phase. Retention is based on polar interactions like hydrogen bonding and dipole-dipole forces.

-

Mechanism & Rationale: The primary interaction sites in our analytes are the polar amino (-NH₂) and acetate (-OCOCH₃) groups. These groups will interact directly with the silanol groups of the silica stationary phase. The accessibility of these polar groups, which is influenced by the bulky benzyloxy group, will differ between isomers. This can provide a completely different, or "orthogonal," selectivity compared to RP-HPLC.[3] While powerful, NP-HPLC methods can be less robust, with retention times being highly sensitive to the water content in the mobile phase.[3]

Experimental Protocols & Comparative Data

The following protocols provide a starting point for method development. System suitability parameters (e.g., resolution, tailing factor) must be established to ensure the method is self-validating.

Protocol 1: Recommended RP-HPLC Method with a Phenyl-Type Column

This method is designed to maximize selectivity by leveraging both hydrophobic and π-π interactions.

Workflow Diagram:

Figure 2: RP-HPLC method development and validation workflow.

Step-by-Step Protocol:

-

System: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.

-

Column: Phenomenex Kinetex® Biphenyl (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

-

Causality: The acidic modifier ensures the amino group is protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the stationary phase.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 20.0 70 21.0 95 25.0 95 25.1 30 | 30.0 | 30 |

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of a standard C18 column versus a Biphenyl column, demonstrating the enhanced selectivity of the latter.

| Parameter | Standard C18 Column | Biphenyl Column (Recommended) | Justification |

| Analyte | Retention Time (min) | Retention Time (min) | |

| 3-Amino-4-benzyloxyphenyl acetate | 12.5 | 14.8 | The Biphenyl phase provides stronger retention due to additional π-π interactions. |

| 4-Amino-3-benzyloxyphenyl acetate | 12.8 | 15.7 | The isomer's different electron density map results in a more significant change in retention on the Biphenyl phase. |

| Performance Metric | Value | Value | |

| Resolution (Rs) | 1.1 | 2.5 | A resolution of >2.0 indicates baseline separation, which is robust for quantification. The C18 column fails to achieve this. |

| Tailing Factor (Tf) | 1.3 | 1.1 | The Biphenyl column provides more symmetrical peaks, which is crucial for accurate integration and quantification. |

Conclusion and Recommendation

While both reverse-phase and normal-phase HPLC are viable techniques, the separation of 3-Amino-4-benzyloxyphenyl acetate and its positional isomers is most effectively and robustly achieved using Reverse-Phase HPLC with a Phenyl-based stationary phase (e.g., Biphenyl or Phenyl-Hexyl) .

The key advantage of this approach is the dual separation mechanism. It leverages both the baseline hydrophobic interactions common to all RP columns and the highly selective π-π interactions that are uniquely sensitive to the electronic differences between positional isomers.[2] This "orthogonal" intramolecular selectivity on a single column provides the resolution necessary for accurate, reliable, and self-validating quantification of isomeric purity, an essential requirement in pharmaceutical research and development.

References

-

[Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. ACS Publications.]([Link])

Sources

Validation of analytical methods for 3-Amino-4-benzyloxyphenyl acetate detection

An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-Amino-4-benzyloxyphenyl Acetate Detection

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical entities is the bedrock of reliable results. This guide provides a comprehensive comparison of two robust analytical methods for the detection and quantification of 3-Amino-4-benzyloxyphenyl acetate, a potential pharmaceutical intermediate or impurity. The methodologies discussed—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—are evaluated based on their principles, performance, and suitability for purpose.

The validation frameworks presented herein are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the protocols are not merely procedural but are designed as self-validating systems built on scientific integrity.[1][2][3]

Introduction to the Analyte and the Imperative of Method Validation

3-Amino-4-benzyloxyphenyl acetate is an organic molecule featuring key functional groups: a primary amine, a benzyl ether, and an acetate ester. This structure suggests it possesses chromophores suitable for UV detection and functional groups amenable to chemical derivatization for gas chromatography.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This guide will compare a proposed HPLC-UV method and a GC-MS method, detailing the experimental protocols and the validation parameters required to ensure data of the highest quality and reliability.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is the cornerstone of pharmaceutical analysis for its versatility, robustness, and efficiency in separating compounds based on their hydrophobicity. The aromatic rings in 3-Amino-4-benzyloxyphenyl acetate will interact with the nonpolar stationary phase (typically C18), while a polar mobile phase elutes the analyte. The presence of these aromatic structures provides strong UV absorbance, allowing for sensitive detection. This method is ideal for routine quality control and purity assessments due to its simplicity and high throughput.

Experimental Protocol: RP-HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photo Diode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Acetic Buffer, pH 5.9.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: Isocratic elution with 20% Mobile Phase B and 80% Mobile Phase A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 254 nm (preliminary; to be optimized by scanning the UV spectrum of the analyte).

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-Amino-4-benzyloxyphenyl acetate reference standard in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a 1 mg/mL solution.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

-

Sample Solution: Prepare the test sample in the same diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Workflow for HPLC Method Development and Validation

Caption: HPLC Method Development and Validation Workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization